diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 864926-65-8
VCID: VC5287779
InChI: InChI=1S/C27H28N2O5S/c1-3-33-26(31)23-20-15-16-29(27(32)34-4-2)17-21(20)35-25(23)28-24(30)22(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,22H,3-4,15-17H2,1-2H3,(H,28,30)
SMILES: CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C27H28N2O5S
Molecular Weight: 492.59

diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

CAS No.: 864926-65-8

Cat. No.: VC5287779

Molecular Formula: C27H28N2O5S

Molecular Weight: 492.59

* For research use only. Not for human or veterinary use.

diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate - 864926-65-8

Specification

CAS No. 864926-65-8
Molecular Formula C27H28N2O5S
Molecular Weight 492.59
IUPAC Name diethyl 2-[(2,2-diphenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Standard InChI InChI=1S/C27H28N2O5S/c1-3-33-26(31)23-20-15-16-29(27(32)34-4-2)17-21(20)35-25(23)28-24(30)22(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,22H,3-4,15-17H2,1-2H3,(H,28,30)
Standard InChI Key DCGWOYIWEIOFHD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound belonging to the class of thieno[2,3-c]pyridines. It features a thieno-pyridine core structure with two diethyl dicarboxylate groups and a diphenylacetamido substituent. This compound is of interest in medicinal chemistry due to its potential biological activity, as suggested by its intricate structure.

Synthesis

The synthesis of diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multiple steps. These may include the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) for amide formation and protecting groups to safeguard sensitive functional groups during synthesis. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure of the synthesized compound.

Potential Applications

This compound is primarily investigated for its potential applications in pharmaceuticals. Its complex structure suggests potential biological activity, which could be explored through quantitative structure-activity relationship (QSAR) models to predict its efficacy based on structural features.

Chemical Reactivity

The reactivity of diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can be influenced by the electronic properties of substituents on the aromatic rings and the thienopyridine core. Reaction conditions, including temperature and solvent choice, are critical for optimizing reaction yields.

Research Findings and Data

PropertyDescription
Molecular Weight492.59 g/mol
Chemical ClassHeterocyclic compounds (thieno[2,3-c]pyridines)
SynthesisInvolves multiple steps with coupling agents and protecting groups
Potential ApplicationsPharmaceutical applications due to potential biological activity
Chemical ReactivityInfluenced by electronic properties and reaction conditions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator